molecular formula C9H9BrN2O3 B1532098 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide CAS No. 1138445-67-6

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B1532098
CAS No.: 1138445-67-6
M. Wt: 273.08 g/mol
InChI Key: OSDJCSTWUQWVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound belonging to the family of acetamide derivatives. It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide typically involves the bromination of N-(2-methyl-3-nitrophenyl)acetamide. The reaction is carried out by treating N-(2-methyl-3-nitrophenyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-N-(3-nitrophenyl)acetamide
  • 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
  • N-(2-methyl-3-nitrophenyl)acetamide

Comparison: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the bromine atom, nitro group, and methyl group on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-bromo-N-(2-methyl-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDJCSTWUQWVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-3-nitroaniline (5.0 g, 32.9 mmol) in 120 ml of CH2Cl2 was added 120 ml of saturated NaHCO3 and bromoacetyl bromide (2.85 ml, 6.6 g, 32.9 mmol). The reaction was stirred at room temperature for 64 hours. The layers were separated, and the organic layer was washed with water, brine and then dried over MgSO4. Solvent evaporation afforded 2-bromo-N-(2-methyl-3-nitrophenyl)acetamide as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.